molecular formula C7H7ClFN3 B3016653 3-fluoro-5-hydrazinylbenzonitrile hydrochloride CAS No. 2174007-81-7

3-fluoro-5-hydrazinylbenzonitrile hydrochloride

Cat. No.: B3016653
CAS No.: 2174007-81-7
M. Wt: 187.6
InChI Key: KMIUDLJTXAUQPG-UHFFFAOYSA-N
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Description

3-fluoro-5-hydrazinylbenzonitrile hydrochloride is a chemical compound with the molecular formula C7H7ClFN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom, a hydrazinyl group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-hydrazinylbenzonitrile hydrochloride typically involves the reaction of 3-fluoro-5-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst and at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-hydrazinylbenzonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-fluoro-5-hydrazinylbenzonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-5-hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-hydrazinylbenzonitrile
  • 3-fluoro-5-hydroxybenzonitrile
  • 3-fluoro-5-nitrobenzonitrile

Uniqueness

3-fluoro-5-hydrazinylbenzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorine atom and the hydrazinyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-fluoro-5-hydrazinylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3.ClH/c8-6-1-5(4-9)2-7(3-6)11-10;/h1-3,11H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIUDLJTXAUQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NN)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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